3-(butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-(butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a butoxymethyl group, an isobutyl group, and a sulfonyl chloride group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the butoxymethyl and isobutyl groups. The final step involves the sulfonylation of the pyrazole ring to introduce the sulfonyl chloride group.
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Butoxymethyl and Isobutyl Groups: The butoxymethyl and isobutyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Sulfonylation: The final step involves the reaction of the pyrazole derivative with chlorosulfonic acid or a sulfonyl chloride reagent to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonates: Formed through nucleophilic substitution with alcohols or thiols.
Functionalized Pyrazoles: Formed through substitution reactions on the pyrazole ring.
Scientific Research Applications
3-(butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme inhibition and protein interactions.
Industrial Applications: Potential use in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of covalent bonds with biological molecules such as proteins and enzymes. The specific molecular targets and pathways involved would depend on the context of its use, such as enzyme inhibition or protein modification.
Comparison with Similar Compounds
Similar Compounds
- 3-(methoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
- 3-(ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
- 3-(propoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
Uniqueness
The uniqueness of 3-(butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride lies in the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The butoxymethyl group, in particular, may influence the compound’s solubility, stability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
3-(butoxymethyl)-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3S/c1-4-5-6-18-9-11-12(19(13,16)17)8-15(14-11)7-10(2)3/h8,10H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHJKFBLQFPKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1S(=O)(=O)Cl)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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